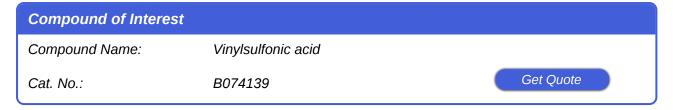


Vinylsulfonic Acid: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **vinylsulfonic acid** (VSA), a pivotal organosulfur compound. This document details its chemical identity, physical and chemical properties, synthesis methodologies, and its polymerization into poly(**vinylsulfonic acid**) (PVSA). The content is structured to serve as a practical resource for professionals in research and development.

Core Concepts: Chemical Formula and Structure

VinyIsulfonic acid, systematically named ethenesulfonic acid, is the simplest unsaturated sulfonic acid.[1][2] Its chemical formula is $C_2H_4O_3S$.[1][2] The structure features a vinyl group directly attached to a sulfonic acid functional group, a combination that imparts high reactivity to the molecule.[1][2]

The key structural identifiers for **vinylsulfonic acid** are:

- SMILES: C=CS(=O)(=O)O[1]
- InChl: InChl=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5)[1]

The presence of the C=C double bond makes it a reactive monomer for polymerization, leading to the formation of poly**vinylsulfonic acid**.[1] The sulfonic acid group confers strong acidic properties and high water solubility.[2]



Quantitative Data Summary

The following tables summarize the key quantitative data for **vinylsulfonic acid** and its sodium salt.

Table 1: Physical and Chemical Properties of Vinylsulfonic Acid

Property	Value	
Molecular Weight	108.11 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	128 °C (at 1.29 hPa)	
Density	1.3921 g/cm³ (at 25 °C)	
Solubility	Highly soluble in water	

Table 2: Identifiers for Vinylsulfonic Acid and its Sodium Salt

Identifier	Vinylsulfonic Acid	Sodium Vinylsulfonate
CAS Number	1184-84-5	3039-83-6
PubChem CID	62474	23665719
UNII	GJ6489R1WE	F7K3L38Z7B

Experimental Protocols Synthesis of Vinylsulfonic Acid via Alkaline Hydrolysis of Carbyl Sulfate

This is the primary industrial method for producing **vinylsulfonic acid**.[1] The process involves two main stages: the alkaline hydrolysis of carbyl sulfate and the subsequent acidification to yield the free acid.

Stage 1: Alkaline Hydrolysis of Carbyl Sulfate



- Reaction Setup: A stirred-tank reactor equipped with cooling and pH control is required.
- Initial Charge: An aqueous solution of a base, such as calcium hydroxide or sodium hydroxide, is charged into the reactor.
- Carbyl Sulfate Addition: Carbyl sulfate is added to the basic solution at a controlled rate.
- Temperature and pH Control: The reaction is highly exothermic (reaction enthalpy: -1,675 kJ/kg), and the temperature must be maintained between 30-50°C.[1] The pH of the reaction mixture should be kept between 9 and 12.[1]
- Heating: After the addition of carbyl sulfate is complete, the reaction mixture is heated to 70-150°C to ensure complete conversion to the vinyl sulfonate salt.
- Isolation of Vinyl Sulfonate Salt: The resulting solution contains the corresponding salt of vinylsulfonic acid (e.g., calcium vinyl sulfonate or sodium vinyl sulfonate).

Stage 2: Acidification to Vinylsulfonic Acid

- Acidification: The solution of the vinyl sulfonate salt is cooled to 0-8°C.
- Acid Addition: A strong acid, typically sulfuric acid, is added to the cooled solution.
- Precipitation: In the case of using calcium hydroxide in the first stage, the addition of sulfuric acid leads to the precipitation of poorly soluble calcium sulfate.
- Filtration: The precipitated salt is removed by filtration, yielding an aqueous solution of vinylsulfonic acid.
- Purification: The resulting **vinylsulfonic acid** can be further purified by thin-film distillation.

Synthesis of Poly(vinylsulfonic acid) via Free Radical Polymerization

Poly(vinylsulfonic acid) is synthesized through the free-radical polymerization of the vinylsulfonic acid monomer.



- Reaction Setup: A four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet is used.
- Monomer Solution: Vinylsulfonic acid is dissolved in deionized water to create a monomer solution of the desired concentration.
- Initiator: A radical initiator, such as 2,2'-azobis(2-methylpropanediamine) dihydrochloride, is added to the monomer solution.
- Polymerization Conditions: The reaction mixture is heated to a specific temperature (e.g., 50°C) and stirred under a nitrogen atmosphere for a set period (e.g., 50 hours).
- Precipitation: The resulting viscous polymer solution is slowly added to a stirred non-solvent, such as ethanol, to precipitate the poly(vinylsulfonic acid).
- Purification: The precipitated polymer is filtered, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum.

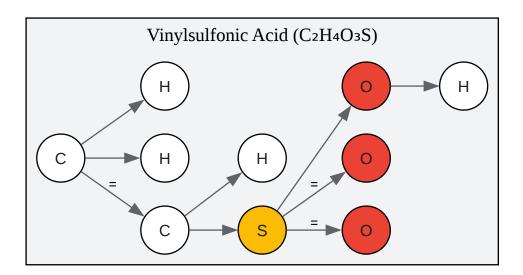
Characterization Methods

- 3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve approximately 10-20 mg of the **vinylsulfonic acid** or poly(**vinylsulfonic acid**) sample in a suitable deuterated solvent, such as D₂O.
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Typical Chemical Shifts (Vinylsulfonic Acid): The vinyl protons typically appear in the range of δ 5.8–6.5 ppm. The sulfonic acid proton gives a broad peak, which can vary depending on the concentration and solvent.
- Typical Chemical Shifts (Poly(vinylsulfonic acid)): The polymer backbone protons appear as broad multiplets in the aliphatic region of the spectrum.
- 3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy



- Sample Preparation: For liquid samples like vinylsulfonic acid, a thin film can be prepared
 between two KBr plates. For solid samples like poly(vinylsulfonic acid), a KBr pellet can be
 prepared by mixing a small amount of the polymer with dry KBr powder and pressing it into a
 transparent disk.
- Instrumentation: A standard FTIR spectrometer.
- Key Vibrational Bands (Poly(vinylsulfonic acid)):
 - Asymmetric and symmetric stretching of the S=O group in the sulfonic acid functionality are observed around 1288 cm⁻¹ and 1149 cm⁻¹, respectively.

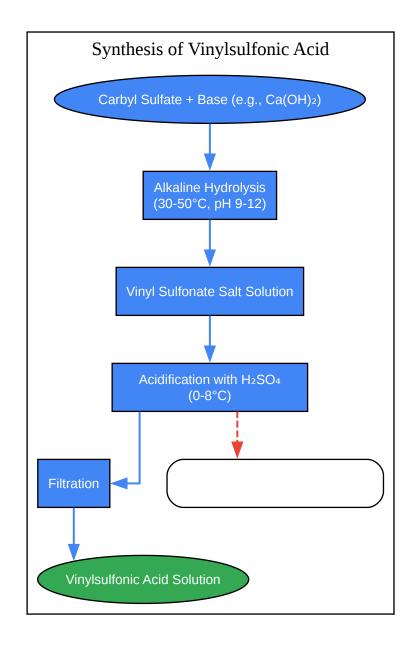
Visualizations



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Caption: Chemical structure of vinylsulfonic acid.





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Caption: Workflow for **vinylsulfonic acid** synthesis.

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